N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with nitro groups and a benzamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and DMF are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: A related compound with an ester functional group.
Uniqueness
N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide is unique due to its combination of a pyrazole ring with nitro groups and a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H15N5O5 |
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Molecular Weight |
333.30 g/mol |
IUPAC Name |
N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H15N5O5/c1-9-13(19(23)24)10(2)17(16-9)8-7-15-14(20)11-3-5-12(6-4-11)18(21)22/h3-6H,7-8H2,1-2H3,(H,15,20) |
InChI Key |
ZVOBKJOGUSXQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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